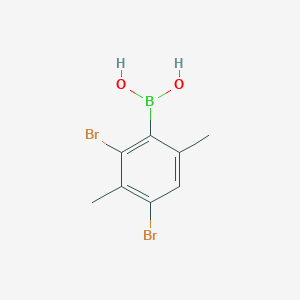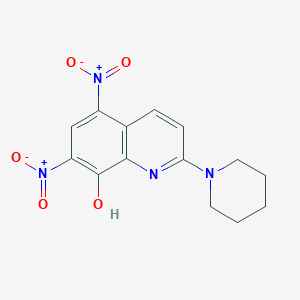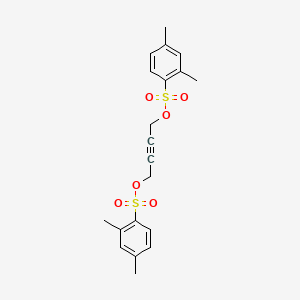![molecular formula C23H26N2O B14002276 [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol CAS No. 68317-79-3](/img/structure/B14002276.png)
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is an organic compound with the molecular formula C23H26N2O It is known for its unique structure, which includes two dimethylamino groups attached to a phenyl ring, and a diphenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol typically involves the reaction of 2,5-dimethylaminobenzophenone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust and cost-effective reagents and solvents to optimize the overall production cost.
Analyse Chemischer Reaktionen
Types of Reactions
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [2,5-Bis(dimethylamino)phenyl]-diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the diphenylmethanol moiety provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the diphenylmethanol moiety.
Benzophenone: Contains a similar core structure but without the dimethylamino groups.
Tetramethylbenzidine: Contains dimethylamino groups but has a different overall structure.
Uniqueness
[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol is unique due to the presence of both dimethylamino groups and the diphenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
68317-79-3 |
|---|---|
Molekularformel |
C23H26N2O |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
[2,5-bis(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)20-15-16-22(25(3)4)21(17-20)23(26,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,26H,1-4H3 |
InChI-Schlüssel |
XYGQOQIWPMFLRP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)


![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)


![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
